- Methods of treating medical conditions and inhibiting LINE1 reverse transcriptase using a substituted 4-fluoro-2,5-dihydrofuranyl phosphonic acid or related compound, World Intellectual Property Organization, , ,
Cas no 97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate)
97614-44-3 structure
Product Name:2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
CAS 번호:97614-44-3
MF:C19H16BrFO5
메가와트:423.229748725891
MDL:MFCD15144963
CID:860333
PubChem ID:11189404
Update Time:2024-10-25
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate 화학적 및 물리적 성질
이름 및 식별자
-
- [(2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorooxolan-2-yl]methyl benzoate
- 2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate
- 2-DEOXY-3,5-DI-O-BENZOYL-2-FLUORO-A-D-ARABINOFURANOSYL BROMIDE
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide dibenzoate
- α-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate (9CI)
- D
- 2-Deoxy-1-α-bromo-2-β-fluoro-3,5-di-O-benzoyl-D-ribofuranose
- YYVZPZJEMLBIGM-TWMKSMIVSA-N
- [(2R,3R,4S,5R)-3-Benzoyloxy-5-bromo-4-fluoro-tetrahydrofuran-2-yl]methyl benzoate
- DTXSID80458186
- 97614-44-3
- [(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate
- SCHEMBL1357298
- BS-33426
- AKOS022178768
- ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate
- (2R,3R,4S,5R)-2-[(benzoyloxy)methyl]-5-bromo-4-fluorooxolan-3-yl benzoate
- MFCD15144963
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosylbromide3,5-dibenzoate
- 2-Deoxy-2-fluoro-?-D-arabinofuranosyl Bromide Dibenzoate;
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl bromide 3,5-dibenzoate
- CS-0130700
- 2-deoxy-2-fluoro-3,5-di-o-benzoyl-alpha-d-arabinofuranosyl bromide
- 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide
- a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate
- H11804
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
-
- MDL: MFCD15144963
- 인치: 1S/C19H16BrFO5/c20-17-15(21)16(26-19(23)13-9-5-2-6-10-13)14(25-17)11-24-18(22)12-7-3-1-4-8-12/h1-10,14-17H,11H2/t14-,15+,16-,17+/m1/s1
- InChIKey: YYVZPZJEMLBIGM-TWMKSMIVSA-N
- 미소: O([C@H]1[C@H](F)[C@@H](Br)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O
계산된 속성
- 정밀분자량: 422.01700
- 동위원소 질량: 422.01651g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 6
- 중원자 수량: 26
- 회전 가능한 화학 키 수량: 7
- 복잡도: 490
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.4
- 토폴로지 분자 극성 표면적: 61.8Ų
실험적 성질
- 밀도: 1.51
- 융해점: 73 ºC
- 비등점: 492.3±45.0 °C at 760 mmHg
- 플래시 포인트: 251.5±28.7 °C
- PSA: 61.83000
- LogP: 3.52690
- 증기압: 0.0±1.2 mmHg at 25°C
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H332-H335
- 경고성 성명: P261-P280-P305+P351+P338
- 보안 지침: H303+H313+H333
- 저장 조건:Sealed in dry,2-8°C(BD211063)
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | D235495-100mg |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 100mg |
$ 52.00 | 2023-09-08 | ||
| TRC | D235495-250mg |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 250mg |
$ 115.00 | 2023-09-08 | ||
| TRC | D235495-500mg |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 500mg |
$ 178.00 | 2023-09-08 | ||
| TRC | D235495-1g |
2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 1g |
$ 230.00 | 2022-06-05 | ||
| abcr | AB543684-250 mg |
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |
97614-44-3 | 250mg |
€138.50 | 2023-06-14 | ||
| abcr | AB543684-1 g |
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |
97614-44-3 | 1g |
€257.70 | 2023-06-14 | ||
| abcr | AB543684-5 g |
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |
97614-44-3 | 5g |
€767.30 | 2023-06-14 | ||
| Chemenu | CM161843-5g |
((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |
97614-44-3 | 95% | 5g |
$220 | 2024-07-18 | |
| Chemenu | CM161843-10g |
((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |
97614-44-3 | 95% | 10g |
$1510 | 2022-09-28 | |
| Apollo Scientific | BICL2162-500mg |
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide |
97614-44-3 | 500mg |
£212.00 | 2025-02-21 |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 22 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C
참조
- Compatibility of 5-ethynyl-2'F-ANA UTP with in vitro selection for the generation of base-modified, nuclease resistant aptamers, Organic & Biomolecular Chemistry, 2019, 17(35), 8083-8087
합성 방법 3
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C
참조
- Preparation of pyrimidine nucleoside sulfamates as antitumor agents and Atg7 enzyme inhibitors, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
참조
- Sugar-modified derivatives of cytostatic 7-(het)aryl-7-deazaadenosines: 2'-C-methylribonucleosides, 2'-deoxy-2'-fluoroarabinonucleosides, arabinonucleosides and 2'-deoxyribonucleosides, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5202-5214
합성 방법 5
반응 조건
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; 20 h, cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
참조
- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,
합성 방법 6
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
참조
- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies, Nucleic Acids Research, 2000, 28(18), 3625-3635
합성 방법 7
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C
참조
- Preparation of 2,4,7-substitute-7-deaza-2'-deoxy-2'-fluoroarabinosyl nucleoside and nucleotide prodrugs and uses thereof as antiviral agents, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt
참조
- Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides, Proceedings of the National Academy of Sciences of the United States of America, 2011, 108(51), 20404-20409
합성 방법 9
반응 조건
참조
- Impact of Sugar Pucker on Base Pair and Mispair Stability, Biochemistry, 2009, 48(50), 11994-12004
합성 방법 10
반응 조건
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 18 h, rt
참조
- Method for synthesizing nucleoside analog clofarabine, China, , ,
합성 방법 11
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; rt; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Method for preparing clofarabine with high yield, China, , ,
합성 방법 12
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C
참조
- Development of novel clofarabine analogs for cancer therapy, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Acetic acid , Hydrogen bromide ; 24 h, 25 °C
참조
- Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine, Journal of the American Chemical Society, 2008, 130(35), 11570-11571
합성 방법 14
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane
참조
- Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides, Journal of Organic Chemistry, 1988, 53(1), 85-8
합성 방법 15
반응 조건
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 0 °C; 24 h, 28 - 32 °C
참조
- Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer, India, , ,
합성 방법 16
반응 조건
1.1 Reagents: Bromotrimethylsilane Catalysts: Zinc bromide Solvents: Dichloromethane ; 70 min, 0 °C; 19 h, rt
참조
- Syntheses of 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl purine nucleosides via selective glycosylation reactions of potassium salts of purine derivatives with the glycosyl bromide, Tetrahedron Letters, 2016, 57(3), 268-271
합성 방법 17
반응 조건
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
참조
- S-antigen transport inhibiting oligonucleotide polymers and methods, World Intellectual Property Organization, , ,
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Raw materials
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- (3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Preparation Products
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:97614-44-3)2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
주문 번호:A1070300
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 18:44
가격 ($):284.0
Email:sales@amadischem.com
NewCan Biotech Limited
골드 회원
(CAS:97614-44-3)2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
주문 번호:NC15733
인벤토리 상태:
재다:10g
순결:97%
마지막으로 업데이트된 가격 정보:Friday, 18 July 2025 16:00
가격 ($):Price inquiry
Email:sales@newcanbio.com
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate 관련 문헌
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate) 관련 제품
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